双(二硫代二苯甲酰)镍(II)

概述

描述

Bis(dithiobenzil) nickel is a useful research compound. Its molecular formula is C28H20NiS4-4 and its molecular weight is 543.4 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(dithiobenzil)nickel(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(dithiobenzil) nickel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dithiobenzil) nickel including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Bis(dithiobenzil) nickel has several scientific research applications:

Catalysis: It is used as a catalyst in organic synthesis, particularly in carbonylation reactions[][1].

Electrochemical Materials: The compound is utilized in the preparation of battery materials and electrochemical sensors[][1].

Nanomaterials: It can be used to prepare nickel-based nanostructures[][1].

作用机制

Target of Action

Bis(dithiobenzil)nickel(II) is a complex compound that primarily targets molecular structures capable of absorbing light within a specific wavelength . The compound’s primary targets are therefore determined by the specific light-absorbing properties of the molecules in its environment .

Mode of Action

The interaction of Bis(dithiobenzil)nickel(II) with its targets is primarily driven by light absorption. Although Bis(dithiobenzil)nickel(II) is photoinert in nonhalogenated solvents and in chloroform under 313 nm irradiation, it reacts in chloroform under 254 nm irradiation . This reaction is driven through the absorption of light by both the solvent and the metal complex .

Biochemical Pathways

The primary biochemical pathway affected by Bis(dithiobenzil)nickel(II) involves the transformation of the compound under specific light conditions. When irradiated at 254 nm in chloroform, Bis(dithiobenzil)nickel(II) yields 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species . This suggests that the compound plays a role in photochemical reactions and could potentially influence other biochemical pathways that are sensitive to these products .

Pharmacokinetics

Given its reactivity under specific light conditions, it can be inferred that these properties would be influenced by factors such as light exposure and the presence of specific solvents .

Result of Action

The molecular and cellular effects of Bis(dithiobenzil)nickel(II)'s action are primarily observed in its transformation under light irradiation. The compound’s reaction in chloroform under 254 nm irradiation leads to the formation of 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species . These products could potentially interact with other molecular structures, leading to further downstream effects .

Action Environment

The action, efficacy, and stability of Bis(dithiobenzil)nickel(II) are significantly influenced by environmental factors. Specifically, the compound’s reactivity is dependent on the presence of light at a specific wavelength and the type of solvent in which it is dissolved . For instance, Bis(dithiobenzil)nickel(II) is photoinert in nonhalogenated solvents but reacts in chloroform under 254 nm irradiation . Therefore, the compound’s environment plays a crucial role in determining its action and potential applications .

生化分析

Biochemical Properties

Bis(dithiobenzil)nickel(II) plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis and electrochemical processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, Bis(dithiobenzil)nickel(II) can act as a catalyst in carbonylation reactions, facilitating the conversion of organic substrates into valuable products . The nature of these interactions often involves coordination with sulfur atoms in the dithiolate ligands, which can stabilize transition states and lower activation energies.

Cellular Effects

Bis(dithiobenzil)nickel(II) has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Bis(dithiobenzil)nickel(II) can lead to changes in the expression of genes involved in oxidative stress responses and metal ion homeostasis . Additionally, it may interfere with cellular redox states, potentially leading to alterations in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of Bis(dithiobenzil)nickel(II) involves its ability to bind to biomolecules, inhibit or activate enzymes, and modulate gene expression. At the molecular level, Bis(dithiobenzil)nickel(II) can coordinate with sulfur-containing amino acids in proteins, affecting their structure and function . This coordination can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, Bis(dithiobenzil)nickel(II) can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(dithiobenzil)nickel(II) can change over time. The compound is relatively stable at room temperature but may degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that Bis(dithiobenzil)nickel(II) can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Bis(dithiobenzil)nickel(II) vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have indicated that high doses of Bis(dithiobenzil)nickel(II) can cause adverse effects, such as organ damage and impaired physiological functions.

Metabolic Pathways

Bis(dithiobenzil)nickel(II) is involved in various metabolic pathways, particularly those related to metal ion metabolism and redox reactions. It can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of specific metabolites . For example, Bis(dithiobenzil)nickel(II) can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses.

Transport and Distribution

Within cells and tissues, Bis(dithiobenzil)nickel(II) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For instance, Bis(dithiobenzil)nickel(II) may be transported into cells via metal ion transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity.

Subcellular Localization

The subcellular localization of Bis(dithiobenzil)nickel(II) can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Bis(dithiobenzil)nickel(II) can localize to the mitochondria, where it may affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression by interacting with nuclear proteins and DNA.

准备方法

Synthetic Routes and Reaction Conditions

Bis(dithiobenzil) nickel can be synthesized through the reaction of nickel(II) chloride with sodium dithiobenzil in an organic solvent. The reaction typically proceeds as follows:

- Dissolve nickel(II) chloride in an appropriate organic solvent such as ethanol or methanol.

- Add sodium dithiobenzil to the solution and stir the mixture at room temperature.

- The product, bis(dithiobenzil)nickel(II), precipitates out of the solution and can be collected by filtration[1][1].

Industrial Production Methods

化学反应分析

Types of Reactions

Bis(dithiobenzil) nickel undergoes various chemical reactions, including:

Ligand Substitution: The compound can react with other ligands to form monodithiolene complexes of the type Ni(S2C2Ph2)L2[][3].

Common Reagents and Conditions

Photolysis: Chloroform as the solvent, 254 nm irradiation.

Ligand Substitution: Various ligands in an appropriate solvent[][3].

Major Products

Photolysis: 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species.

Ligand Substitution: Monodithiolene complexes[][3].

相似化合物的比较

Bis(dithiobenzil) nickel can be compared with other nickel dithiolene complexes, such as nickel bis(stilbenedithiolate). These compounds share similar coordination environments but differ in their ligand structures and reactivity[3][3]. For example:

Nickel bis(stilbenedithiolate): Prepared by treating nickel sulfide with diphenylacetylene, it reacts with ligands to form monodithiolene complexes[][3].

Similar Compounds

- Nickel bis(stilbenedithiolate)[3][3]

- Nickel dithiolate complexes[3][3]

属性

CAS 编号 |

28984-20-5 |

|---|---|

分子式 |

C28H20NiS4-4 |

分子量 |

543.4 g/mol |

IUPAC 名称 |

(Z)-1,2-diphenylethene-1,2-dithiolate;nickel |

InChI |

InChI=1S/2C14H12S2.Ni/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/p-4/b2*14-13-; |

InChI 键 |

LJISAPFYPQSNRX-DEWSNNOYSA-J |

SMILES |

C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.[Ni] |

手性 SMILES |

C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-].C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-].[Ni] |

规范 SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

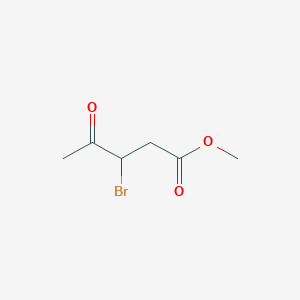

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

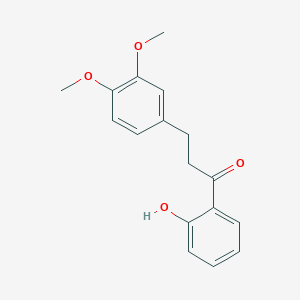

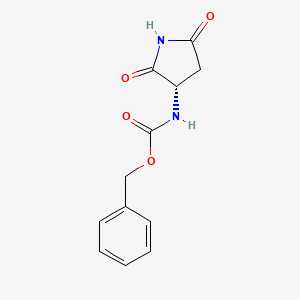

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

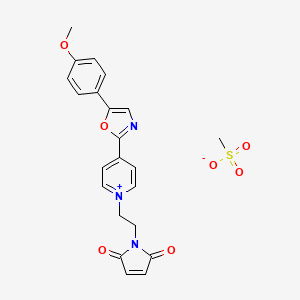

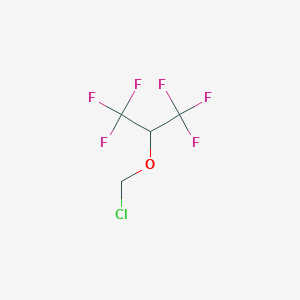

Feasible Synthetic Routes

Q1: What is the difference in stability between devices using Bis(dithiobenzil)nickel(II) and Bis(4-dimethylaminodithiobenzil)nickel(II) as hole transport materials?

A1: While the study does not provide extensive stability data for Bis(dithiobenzil)nickel(II), it indicates that devices incorporating Bis(4-dimethylaminodithiobenzil)nickel(II) exhibit superior shelf-life stability []. Specifically, BDMA-based devices retained over 80% of their initial efficiency after 50 days in ambient air, demonstrating better long-term performance compared to their BDTB counterparts []. This difference in stability could be attributed to factors such as the modified energy levels and potentially enhanced moisture resistance offered by the dimethylamine groups in BDMA.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。